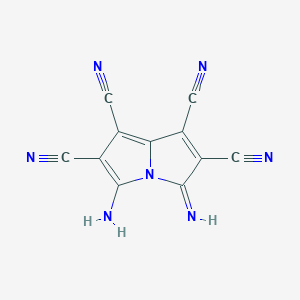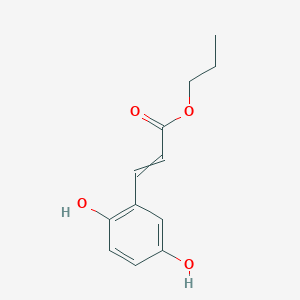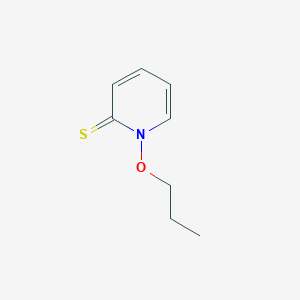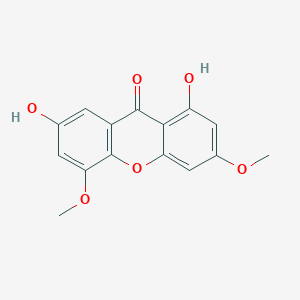
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. This particular compound is known for its unique structural features, which include two hydroxyl groups and two methoxy groups attached to the xanthone core. Xanthones are found in various natural sources, including plants, fungi, and lichens, and are known for their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of xanthones, including 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under acidic conditions. Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc chloride or phosphoryl chloride, can enhance the efficiency of the reaction. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of xanthone quinones, while reduction of the carbonyl group can yield xanthone alcohols .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other xanthone derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and oxidative stress.
Medicine: Its potential therapeutic effects include anticancer, antimicrobial, and anti-diabetic activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one: Similar structure with hydroxyl groups at different positions.
3,6-Dimethoxy-9H-xanthen-9-one: Lacks hydroxyl groups but has methoxy groups at different positions.
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one: Similar structure with methoxy groups at different positions.
Uniqueness
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of biological activities .
属性
CAS 编号 |
138195-73-0 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
1,7-dihydroxy-3,5-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-8-5-10(17)13-11(6-8)21-15-9(14(13)18)3-7(16)4-12(15)20-2/h3-6,16-17H,1-2H3 |
InChI 键 |
BBACVUCLXJLEDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


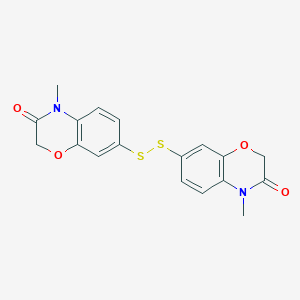
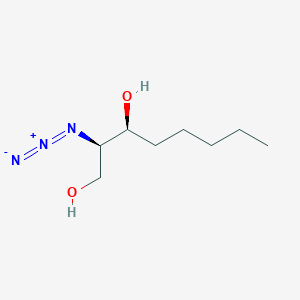
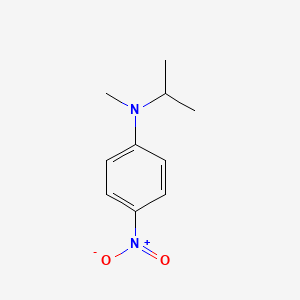
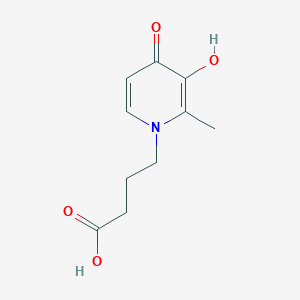
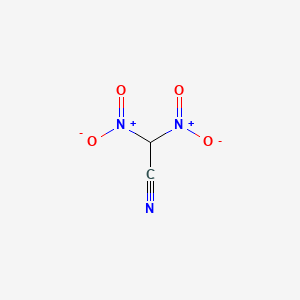
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
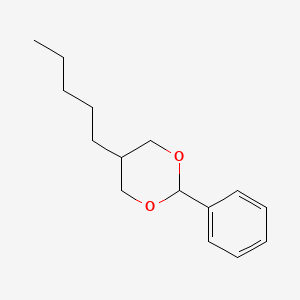
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
